2,5-Bis(methoxymethyl)furan

Overview

Description

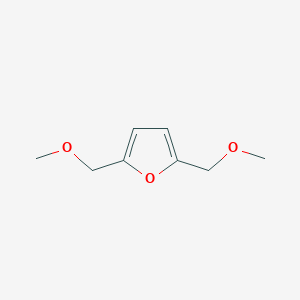

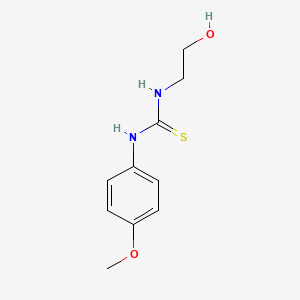

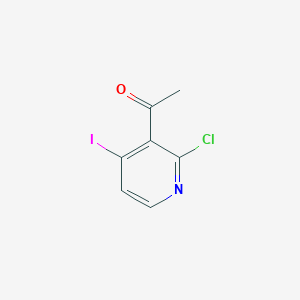

2,5-Bis(methoxymethyl)furan is a heterocyclic organic compound . It is a derivative of a broader class of compounds known as furans . The molecular formula of this compound is C8H12O3 .

Synthesis Analysis

The synthesis of this compound has been studied extensively. For instance, Lee et al. studied the catalytic activity of Amberlyst-15 in the etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with methanol, and attained a 57% yield . Cao et al. reported that both yield and selectivity were 70% by using ZSM-5 as a catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with methoxymethyl groups attached at the 2 and 5 positions .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored. For example, the yeast Scheffersomyces stipitis KCTC 7228, in anaerobic culture, converts 5-HMF into a chemical compound presumed to be 2,5-bis-hydroxymethylfuran .Scientific Research Applications

Biobased Polyesters Synthesis

2,5-Bis(methoxymethyl)furan has been found to be a valuable biobased rigid diol for polyester synthesis. Its enzymatic polymerization with various diacid ethyl esters leads to novel biobased furan polyesters, offering potential in eco-friendly materials and sustainable manufacturing processes (Jiang et al., 2014).

Sustainable Chemical Industry Feedstock

This compound is a derivative of 5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from plant biomass. It represents a potential alternative to hydrocarbons for the chemical industry, contributing to the production of monomers, polymers, and other chemicals (Chernyshev et al., 2017).

Biofuel and Green Solvent Development

This compound is considered for use as a biofuel or green solvent. Its synthesis has been enhanced by using solid acid catalysts, indicating its potential for future industrialization (Fang et al., 2018).

Catalytic Etherification Research

The compound has been the subject of research in catalytic etherification processes. A metallic cobalt catalyst demonstrated efficient conversion of HMF to this compound under mild conditions, opening avenues for high-value-added derivative production (Li et al., 2018).

Improving Selectivity in Synthesis Processes

Research has focused on increasing the selectivity and yield of this compound in synthesis processes, crucial for its industrial application. This includes understanding the mechanisms of side reactions and improving catalyst designs (Fang et al., 2018).

Biomass Conversion and Catalysis

Studies on the hydrogenation of biomass-derived furfural and HMF have highlighted the role of 2,5-bis(hydroxymethyl)furan and its derivatives in producing valuable chemicals for various applications (Nakagawa et al., 2013).

Mechanism of Action

Target of Action

2,5-Bis(methoxymethyl)furan, also known as FDME, is an organic compound . It is primarily used as a solvent for dyes, resins, and rubber . Additionally, due to its unique chemical structure and reactivity, FDME serves as an important intermediate in organic synthesis . It can be used to synthesize other compounds such as diesters, polypeptides, and heterocyclic compounds .

Mode of Action

The mode of action of FDME is primarily through its interaction with its targets in the form of a solvent or a synthetic intermediate . As a solvent, it dissolves other substances, facilitating various chemical reactions . As a synthetic intermediate, its unique chemical structure and reactivity allow it to participate in various chemical reactions, leading to the formation of other compounds .

Biochemical Pathways

The biochemical pathways involving FDME are primarily related to its synthesis and use in organic synthesis . One common method of preparing FDME is through the etherification reaction of furan, typically using methanol and sulfuric acid as reactants . This reaction is acid-catalyzed, converting furan into FDME . In the context of organic synthesis, FDME can participate in various reactions due to its unique chemical structure and reactivity, leading to the formation of other compounds .

Pharmacokinetics

FDME is a relatively stable compound at room temperature and can be purified by distillation under appropriate conditions . It is soluble in many organic solvents, such as ethanol, ether, and ketone , suggesting that it may have good bioavailability if used in pharmaceutical applications.

Result of Action

The result of FDME’s action depends on its application. As a solvent, it can dissolve other substances, facilitating various chemical reactions . As a synthetic intermediate, it can participate in various chemical reactions, leading to the formation of other compounds . These compounds can have various molecular and cellular effects depending on their specific properties and applications.

Action Environment

The action of FDME can be influenced by various environmental factors. For instance, the synthesis of FDME from furan is typically carried out under acidic conditions . The stability of FDME at room temperature suggests that it can be stored and used under normal environmental conditions . Appropriate safety measures should be taken when handling fdme, including wearing suitable personal protective equipment and avoiding contact with skin and eyes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the compound plays a role in certain biochemical reactions . For instance, it is involved in the etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with methanol . The revealing mechanism of side reactions is crucial for obtaining theoretical yield in industrialization when 2,5-Bis(methoxymethyl)furan yield is above 95% .

Cellular Effects

It is known that the compound can influence cell function by interacting with various biomolecules . For example, it interacts with enzymes such as ZSM-5, which is involved in its catalysis .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is known that the compound undergoes a series of reactions, including etherification, to exert its effects . The relatively weak acidity of HP-ZSM-5 suppresses the ring-opening reaction and subsequent side reactions, and introduction of mesopores improves mass transport and slightly increases hydration of 2,5-bis(hydroxymethyl)furan (BHMF) .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits a quicker reaction rate, higher yield, and selectivity, and slower deactivation process .

Metabolic Pathways

It is known that the compound is involved in the etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with methanol .

Transport and Distribution

It is known that the compound can be transported and distributed within cells via certain biomolecules .

Subcellular Localization

It is known that the compound can be localized within certain subcellular compartments via interactions with various biomolecules .

properties

IUPAC Name |

2,5-bis(methoxymethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-9-5-7-3-4-8(11-7)6-10-2/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEPFNDOOWFEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506011 | |

| Record name | 2,5-Bis(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18801-76-8 | |

| Record name | 2,5-Bis(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester](/img/structure/B3048872.png)

![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)

![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)

![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)

![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)